Methyl 2-(5-chloropyridin-3-yl)acetate
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Overview
Description
Methyl 2-(5-chloropyridin-3-yl)acetate is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is commonly used in laboratory chemicals and for the manufacture of substances for scientific research and development. The compound consists of a pyridine ring attached to an acetate group, with a chlorine atom at the 5-position of the pyridine ring.
Preparation Methods
The synthesis of Methyl 2-(5-chloropyridin-3-yl)acetate typically involves the reaction of 5-chloropyridine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles of esterification, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Methyl 2-(5-chloropyridin-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(5-chloropyridin-3-yl)acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-chloropyridin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 2-(5-chloropyridin-3-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(5-chloropyridin-2-yl)acetate: This compound has a chlorine atom at the 2-position of the pyridine ring instead of the 3-position.
Methyl 2-(2-chloropyridin-3-yl)acetate: This compound has a chlorine atom at the 2-position of the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
IUPAC Name |
methyl 2-(5-chloropyridin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)3-6-2-7(9)5-10-4-6/h2,4-5H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIOXCUHMNYORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CN=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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